molecular formula C10H9F3O3 B1393212 2-Methoxy-4-(trifluoromethyl)phenylacetic acid CAS No. 1017779-22-4

2-Methoxy-4-(trifluoromethyl)phenylacetic acid

Cat. No. B1393212
M. Wt: 234.17 g/mol
InChI Key: GTVKLECZJRZMQO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)phenylacetic acid is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .


Synthesis Analysis

The synthesis of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid involves several steps. One of the key steps is the diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can be represented by the Inchi Code: 1S/C10H9F3O3/c1-16-8-5-7 (10 (11,12)13)3-2-6 (8)4-9 (14)15/h2-3,5H,4H2,1H3, (H,14,15) .


Chemical Reactions Analysis

As a derivatizing agent, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .


Physical And Chemical Properties Analysis

2-Methoxy-4-(trifluoromethyl)phenylacetic acid is a solid substance . It has a molecular weight of 234.17 . The compound has a melting point of 46-49 °C and a boiling point of 105-107 °C at 1 mmHg .

Scientific Research Applications

Stereochemistry Determination

2-Methoxy-4-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid, is used in stereochemical studies. Kelly (1999) compiled 1H NMR chemical shifts of Mosher's esters, demonstrating their utility in determining the absolute stereochemistry of aromatic and heteroaromatic alkanols. This research highlights the acid's role in conformational analysis, a crucial aspect of organic chemistry and drug design (Kelly, 1999).

Biosynthesis and Metabolism in Plants

Kindl (1969) explored the biosynthesis and metabolism of hydroxyphenylacetic acids in plants. This study contributes to understanding the natural production and transformation of phenolic compounds, of which 2-Methoxy-4-(trifluoromethyl)phenylacetic acid is a derivative (Kindl, 1969).

Synthetic Chemistry

Beccalli et al. (2000) reported the first total synthesis of the marine alkaloid polycitrin B starting from a derivative of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid. This underscores the acid's role in the synthesis of complex organic molecules, particularly in the field of natural product synthesis (Beccalli, Clerici, & Marchesini, 2000).

Chemical Synthesis Methodologies

Kangani et al. (2008) described a method for synthesizing benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, indicating the broader chemical utility of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid in various synthetic routes (Kangani, Day, & Kelley, 2008).

Conformational and Structural Studies

Vanhoeck et al. (1984) used (R)-MTPA esters for conformational and structural studies, demonstrating the importance of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid in understanding molecular structures and interactions (Vanhoeck, Bossaerts, Dommisse, Lepoivre, & Alderweireldt, 1984).

Photoreactive Studies in Biochemistry

Hashimoto, Hatanaka, and Nabeta (2000) synthesized 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, including 2-Methoxy variants, to study the properties of phenylalanine ammonia-lyase, indicating the use of these compounds in biochemical photoreactive studies (Hashimoto, Hatanaka, & Nabeta, 2000).

Safety And Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVKLECZJRZMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243198
Record name 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)phenylacetic acid

CAS RN

1017779-22-4
Record name 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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